molecular formula C19H20FNO B2756361 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide CAS No. 1049441-88-4

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide

Cat. No.: B2756361
CAS No.: 1049441-88-4
M. Wt: 297.373
InChI Key: XLGSSYQJDIODKA-UHFFFAOYSA-N
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Description

“N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide” is a complex organic compound. The exact description of this compound is not available in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are not well documented in the sources I found .

Scientific Research Applications

Synthetic Opioids and Forensic Analysis

Research into synthetic opioids, including compounds structurally related to N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide, highlights the ongoing search for alternatives to opium-based derivatives. These efforts aim to identify compounds with reduced dependence and abuse potential while providing effective pain relief. The study of these synthetic opioids also addresses challenges posed by new psychoactive substances (NPS) to policymakers, clinicians, and law enforcement worldwide. For instance, compounds like U-47700 have been scrutinized for their analgesic properties and morphine-like behavior, underscoring the significance of forensic analysis in understanding the pharmacological profile and societal impact of synthetic opioids (Elliott, Brandt, & Smith, 2016).

Antimicrobial Activity

The synthesis and evaluation of variously substituted benzamide derivatives have been investigated for their antimicrobial properties. These studies reveal that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This line of research is crucial for the development of new antimicrobial agents in the face of rising antibiotic resistance. The antimicrobial activity of these compounds, including their molecular docking studies, provides insights into potential mechanisms of action and the design of more effective therapeutics (Ghorab, Soliman, Alsaid, & Askar, 2017).

Neurological Research and Imaging

Compounds related to this compound have also been explored in neurological research, particularly in the context of Alzheimer's disease. The development of radiolabeled derivatives for positron emission tomography (PET) imaging allows for the non-invasive assessment of neurofibrillary tangles and beta-amyloid plaques in living patients. This research avenue offers promising tools for the early diagnosis and monitoring of Alzheimer's disease progression, as well as for evaluating the efficacy of therapeutic interventions (Shoghi-Jadid et al., 2002).

Chemical Reactions and Synthesis

The exploration of N,N-dimethylbenzamide derivatives in chemical synthesis and reactions highlights the versatility of these compounds in organic chemistry. Studies on the reactivity, cyclization, and functionalization of benzamide derivatives contribute to a deeper understanding of their chemical properties and potential applications in synthesizing novel compounds with specific biological activities. This research has implications for drug design, materials science, and the development of new synthetic methodologies (Mukaiyama & Yamaguchi, 1966).

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c1-13-3-4-15(11-14(13)2)18(22)21-12-19(9-10-19)16-5-7-17(20)8-6-16/h3-8,11H,9-10,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGSSYQJDIODKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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